Cas no 1361523-07-0 (5,6-Bis(3,4,5-trichlorophenyl)picolinic acid)

5,6-Bis(3,4,5-trichlorophenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid
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- Inchi: 1S/C18H7Cl6NO2/c19-10-3-7(4-11(20)15(10)23)9-1-2-14(18(26)27)25-17(9)8-5-12(21)16(24)13(22)6-8/h1-6H,(H,26,27)
- InChI Key: JKKDBAURMWDBCW-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1=CC=C(C(=O)O)N=C1C1C=C(C(=C(C=1)Cl)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 516
- XLogP3: 7.8
- Topological Polar Surface Area: 50.2
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013029211-250mg |
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid |
1361523-07-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013029211-500mg |
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid |
1361523-07-0 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A013029211-1g |
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid |
1361523-07-0 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid (CAS No. 1361523-07-0): An Overview
5,6-Bis(3,4,5-trichlorophenyl)picolinic acid (CAS No. 1361523-07-0) is a unique and highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its complex structure, which includes two trichlorophenyl groups attached to a picolinic acid backbone. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.
The structure of 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid is particularly noteworthy. The picolinic acid moiety is a derivative of pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom. The presence of the trichlorophenyl substituents at the 5 and 6 positions significantly alters the electronic and steric properties of the molecule. These modifications can influence the compound's solubility, reactivity, and biological activity.
In recent years, research on 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid has focused on its potential applications in various fields. One of the most promising areas is its use as an inhibitor in enzymatic reactions. Studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for understanding and modulating these processes. For instance, it has been found to inhibit the activity of specific enzymes in the urea cycle, which could have implications for treating metabolic disorders.
Another area of interest is the antimicrobial properties of 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid. Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. The trichlorophenyl groups are believed to play a crucial role in this activity by disrupting bacterial cell membranes and inhibiting essential cellular processes. This makes 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid a potential candidate for developing new antimicrobial agents.
Beyond its enzymatic and antimicrobial properties, 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid has also been explored for its anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be useful in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The synthesis of 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid involves several steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of picolinoyl chloride with trichlorophenol followed by further functionalization steps. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound.
In terms of safety, 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid should be handled with care due to its potential toxicity and environmental impact. Proper safety protocols should be followed during synthesis and handling to ensure the well-being of laboratory personnel and the environment.
Future research on 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid is likely to focus on optimizing its therapeutic potential while minimizing any adverse effects. This includes developing more selective inhibitors for specific targets and exploring its use in combination therapies. Additionally, efforts to improve its pharmacokinetic properties will be crucial for advancing its clinical applications.
Overall, 5,6-Bis(3,4,5-trichlorophenyl)picolinic acid (CAS No. 1361523-07-0) represents a promising compound with diverse applications in medicine and chemistry. Its unique structure and multifaceted biological activities make it an exciting area of ongoing research.
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